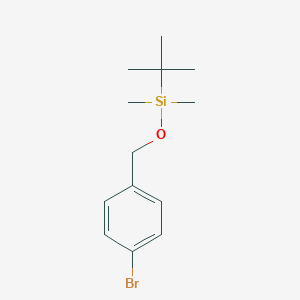

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromophenyl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURCJXVOBHLREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446206 | |

| Record name | 4-bromobenzyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87736-74-1 | |

| Record name | 4-bromobenzyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane

An In-depth Technical Guide to ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane: Synthesis, Applications, and Core Concepts

Abstract

This compound, with CAS Number 87736-74-1, is a bifunctional synthetic building block of significant utility in modern organic chemistry, particularly within pharmaceutical and materials science research.[1][2] This molecule strategically combines a robust tert-butyldimethylsilyl (TBDMS) ether protecting group with a synthetically versatile aryl bromide handle. This guide provides an in-depth analysis of its synthesis, characterization, and strategic applications. We will explore the mechanistic underpinnings of its preparation, detail validated experimental protocols, discuss the dichotomy of its reactive sites—deprotection of the silyl ether versus functionalization of the aryl bromide—and summarize its key physicochemical and safety profiles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in multi-step synthetic campaigns.

Introduction: A Tale of Two Moieties

In the landscape of complex molecule synthesis, the ability to selectively mask and unmask functional groups is paramount. Silyl ethers are a cornerstone of this strategy, and among them, the tert-butyldimethylsilyl (TBDMS) ether is preeminent.[3] Introduced by Corey, the TBDMS group is valued for its considerable steric bulk, which imparts significant stability towards a wide range of non-fluoride-based reagents and reaction conditions, including organometallic chemistry and mild oxidations.[4]

This compound capitalizes on this stability, presenting itself as the protected form of (4-bromophenyl)methanol. However, its true synthetic power lies in its bifunctionality. The presence of a bromine atom on the aromatic ring serves as a potent handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[5][6] This dual nature allows for two distinct synthetic trajectories:

-

Protecting Group Strategy : The TBDMS ether masks the primary alcohol, allowing transformations to be performed elsewhere. Subsequent cleavage reveals the benzylic alcohol for further functionalization.

-

Building Block Strategy : The aryl bromide is used in a coupling reaction to build a more complex carbon skeleton, while the protected alcohol is carried through the synthetic sequence for later deprotection and use.

This guide will dissect these functionalities, providing the technical foundation for its effective implementation.

Physicochemical Properties & Spectroscopic Characterization

Accurate characterization is the bedrock of reproducible science. This section outlines the key physical properties and expected spectroscopic data for this compound.

Physical and Chemical Properties

The primary quantitative data for this compound are summarized in the table below. It is typically supplied as a colorless to nearly colorless oil.[4][7]

| Property | Value | Source(s) |

| CAS Number | 87736-74-1 | [1][4] |

| Molecular Formula | C₁₃H₂₁BrOSi | [1] |

| Molecular Weight | 301.29 g/mol | [4] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [4][7] |

| Purity (Typical) | >98.0% (GC) | [7] |

| Synonym | 1-Bromo-4-[(tert-butyldimethylsilyloxy)methyl]benzene | [7] |

| InChI Key | OURCJXVOBHLREF-UHFFFAOYSA-N | [4] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for confirming the structure. Based on reported data (400 MHz, CDCl₃), the key signals are distinct and readily assigned.[4]

-

δ 7.45-7.42 (m, 2H): Aromatic protons ortho to the bromine atom.

-

δ 7.21-7.17 (m, 2H): Aromatic protons meta to the bromine atom.

-

δ 4.68 (s, 2H): The benzylic methylene protons (–CH₂–O), appearing as a sharp singlet.

-

δ 0.93 (s, 9H): The nine equivalent protons of the tert-butyl group, a characteristic singlet.

-

δ 0.09 (s, 6H): The six equivalent protons of the two methyl groups attached to the silicon atom.

-

-

-

Aromatic Carbons: Four signals are expected in the ~120-140 ppm region. The carbon bearing the bromine (C-Br) and the carbon bearing the CH₂O-TBDMS group (C-ipso) will have distinct chemical shifts from the two protonated aromatic carbons.

-

Benzylic Carbon: The –C H₂–O signal should appear around 64-66 ppm.

-

TBDMS Group Carbons: The quaternary carbon of the tert-butyl group is expected around 26 ppm, the methyl carbons of the tert-butyl group around 18 ppm, and the Si-methyl carbons at a highly shielded position, typically below 0 ppm (e.g., -5 ppm).

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). A prominent fragment would correspond to the loss of the tert-butyl group ([M-57]⁺), which is a common fragmentation pathway for TBDMS ethers.

Synthesis Methodology: A Self-Validating Protocol

The most common and efficient synthesis of this compound involves the silylation of (4-bromophenyl)methanol. The protocol described here is based on a validated procedure from the Open Reaction Database.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

(4-bromophenyl)methanol (2.0 g, 10.7 mmol)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (2.42 g, 16 mmol)

-

Imidazole (1.09 g, 16 mmol)

-

Anhydrous Dimethylformamide (DMF) (30 mL)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

-

Pentane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (4-bromophenyl)methanol (2.0 g), imidazole (1.09 g), and anhydrous DMF (30 mL). Stir the mixture until all solids dissolve.

-

Silylation: Add tert-butyldimethylsilyl chloride (2.42 g) to the solution. The formation of a precipitate (imidazole hydrochloride) may be observed.

-

Reaction Execution: Stir the resulting mixture at ambient temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup - Quench & Extraction: Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator. Dilute the residue with water (50 mL) and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Workup - Drying: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent.

-

Purification: Remove the solvent from the filtrate in vacuo to yield a crude residue. Purify this residue by flash column chromatography on silica gel, eluting with a gradient of 0-5% diethyl ether in pentane.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a colorless oil (Expected yield: ~3.21 g).[4]

Mechanistic Rationale

-

Role of Imidazole: Imidazole serves a dual purpose. It acts as a base to neutralize the HCl byproduct of the reaction. More importantly, it reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is much more reactive towards the alcohol than TBDMS-Cl itself, facilitating a smooth and high-yielding reaction.

-

Choice of Solvent: DMF is an ideal polar aprotic solvent for this reaction. It readily dissolves the reactants and the imidazole salt intermediate, promoting a homogeneous reaction environment.

Applications in Synthetic Chemistry

The synthetic utility of this reagent stems from the orthogonal reactivity of its two key functional groups.

Caption: Orthogonal reactivity pathways of the title compound.

TBDMS Ether: A Robust Shield

The TBDMS ether is stable to a wide variety of conditions that would cleave other protecting groups, making it highly valuable in multi-step synthesis. Its stability profile includes:

-

Strongly basic conditions (e.g., hydrolysis of esters with NaOH or LiOH).

-

Nucleophilic reagents like Grignard and organolithium reagents.

-

Many reductive and oxidative conditions.

Deprotection Strategies

The selective removal of the TBDMS group is a critical step. A variety of methods are available, allowing the chemist to choose conditions compatible with other functional groups in the molecule.

| Reagent(s) | Solvent(s) | Conditions | Selectivity & Notes | Source(s) |

| TBAF (Tetrabutylammonium fluoride) | THF | Room Temp | The classic and most common method. Highly effective but basic. May cause issues with base-sensitive groups. | |

| HF•Pyridine | THF, Pyridine | 0 °C to RT | Highly effective but requires careful handling in plasticware due to the corrosive nature of HF. | |

| Acetyl Chloride (catalytic) | Methanol | Room Temp | Mild, acidic conditions. Tolerates many other protecting groups. | |

| Formic Acid (5-10%) | Methanol or CH₂Cl₂ | Room Temp | Very mild acidic conditions. Can selectively cleave some silyl ethers while leaving TBDMS ethers intact. | |

| SnCl₂•2H₂O | Ethanol, Water, or neat (Microwave) | RT to Reflux | A mild Lewis acid method that can be accelerated with microwave irradiation.[7] | |

| N-Iodosuccinimide (catalytic) | Methanol | Room Temp | Allows for selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. | |

| NaAuCl₄•2H₂O (catalytic) | Methanol | Room Temp | A very mild and highly selective catalytic system for deprotecting aliphatic TBDMS ethers.[1] |

Aryl Bromide: The Gateway to Complexity

The 4-bromophenyl moiety is a premier substrate for palladium-catalyzed cross-coupling reactions. This allows for the construction of biaryl systems and other complex architectures found in many drug candidates.

-

Suzuki-Miyaura Coupling: This is the most prominent application, reacting the aryl bromide with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This reaction forms a new C(sp²)-C(sp²) bond with high efficiency and functional group tolerance.[5][6][8]

-

Typical Conditions: A Pd(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like toluene/water or DMF.[9]

-

-

Other Couplings: The aryl bromide can also participate in other transformations such as Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, further expanding its synthetic potential.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.[7]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is more than just a protected alcohol; it is a versatile and strategically designed synthetic intermediate. Its combination of a robust, yet selectively cleavable, TBDMS protecting group and a cross-coupling-ready aryl bromide handle provides chemists with a powerful tool for convergent and efficient synthesis. Understanding its properties, the rationale behind its synthesis, and the orthogonal reactivity of its functional groups enables researchers and drug development professionals to confidently incorporate this valuable building block into their most demanding synthetic programs.

References

-

Ulus, S., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 17(5), 5595-5607. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

CP Lab Safety. (n.d.). dimethylsilane, min 98% (GC), 100 grams. Retrieved from [Link]

- Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807.

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322-324.

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet for tert-Butyl(chloro)dimethylsilane.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Sharma, G. V. M., et al. (2010). A mild and efficient method for the N-tert-butyloxycarbonylation of amines. Tetrahedron Letters, 51(49), 6433-6436.

-

Roy, E. D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. ACS Combinatorial Science, 14(10), 542-546. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 87736-74-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 7. [(4-Bromobenzyl)oxy](tert-butyl)dimethylsilane | 87736-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane: Structure, Properties, and Applications in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane, a bifunctional reagent, has emerged as a valuable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of its core attributes, from its fundamental structure and properties to its practical applications as a protecting group and a key reactant in carbon-carbon bond formation. The insights provided herein are grounded in established experimental evidence and aim to equip scientists with the knowledge to effectively integrate this reagent into their synthetic workflows.

Molecular Structure and Physicochemical Properties

The unique reactivity and utility of this compound stem from its distinct molecular architecture. The structure features a benzyl group substituted with a bromine atom at the para position, with the benzylic alcohol protected as a tert-butyldimethylsilyl (TBDMS) ether. This combination of a reactive aryl bromide and a sterically hindered, yet cleavable, silyl ether protecting group underpins its versatility in multi-step synthetic sequences.

The bromine atom serves as a handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. Simultaneously, the TBDMS group offers robust protection for the benzylic hydroxyl functionality under a wide range of reaction conditions, yet it can be selectively removed when desired.

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 87736-74-1 | |

| Molecular Formula | C₁₃H₂₁BrOSi | |

| Molecular Weight | 301.30 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 160 °C at 0.3 mmHg | |

| Specific Gravity (20/20) | 1.16 | |

| Refractive Index (n20/D) | 1.51 |

Synthesis and Spectroscopic Characterization

The preparation of this compound is a straightforward and high-yielding process, typically achieved through the silylation of 4-bromobenzyl alcohol. The choice of silylating agent and reaction conditions is critical to ensure efficient conversion and minimize side reactions.

Standard Synthetic Protocol

A widely adopted and reliable method involves the reaction of 4-bromobenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF). Imidazole plays a dual role, acting as a base to neutralize the HCl byproduct and as a nucleophilic catalyst to activate the silyl chloride.

Step-by-Step Experimental Protocol:

-

To a solution of 4-bromobenzyl alcohol in DMF, add imidazole (typically 1.5-2.0 equivalents).

-

Slowly add tert-butyldimethylsilyl chloride (1.1-1.2 equivalents) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a colorless oil.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural integrity of the synthesized compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals that confirm the presence of all key structural motifs. The aromatic protons of the para-substituted benzene ring typically appear as two distinct doublets. The benzylic protons give rise to a singlet, while the tert-butyl group protons appear as a sharp singlet, and the dimethylsilyl protons also produce a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the TBDMS group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-Si linkage and the aromatic C-H and C=C bonds. The absence of a broad O-H stretching band confirms the complete silylation of the starting alcohol.

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Organic Synthesis

The dual functionality of this compound makes it a highly valuable reagent in multi-step organic synthesis.

Role as a Protecting Group for Alcohols

The TBDMS ether moiety serves as a robust protecting group for the benzylic alcohol. The steric bulk of the tert-butyl group confers significant stability towards a wide range of reagents and reaction conditions, including many nucleophilic and basic environments where other protecting groups might be labile.

Deprotection Strategy:

The cleavage of the TBDMS group to regenerate the alcohol is typically achieved under acidic conditions or, more commonly, using a fluoride ion source. Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most frequently employed reagent for this transformation. The high affinity of fluoride for silicon drives the reaction to completion under mild conditions.

Caption: Mechanism of TBDMS deprotection using fluoride ions.

Key Substrate in Suzuki-Miyaura Cross-Coupling Reactions

The aryl bromide functionality of this compound makes it an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the coupling of the aryl bromide with a wide variety of organoboron reagents, such as boronic acids or their esters, to synthesize biaryl and related structures.[2][3]

The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The use of this compound in Suzuki-Miyaura coupling allows for the synthesis of complex molecules where a protected benzylic alcohol is attached to a newly formed biaryl system. This is particularly useful in the synthesis of natural products and pharmaceutical intermediates. Microwave-assisted protocols have also been developed to accelerate these coupling reactions.[4]

Precursor for Grignard and Organolithium Reagents

The aryl bromide can be converted into the corresponding Grignard reagent by reaction with magnesium metal or into an organolithium species via lithium-halogen exchange. These highly nucleophilic organometallic reagents can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds, to form new carbon-carbon bonds. It is important to note that the reaction conditions for forming these organometallic reagents must be carefully controlled to avoid side reactions, and the TBDMS ether is generally stable under these conditions.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound should be consulted, general guidelines for handling similar organosilicon and brominated aromatic compounds apply. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a highly versatile and valuable synthetic building block. Its bifunctional nature, combining a stable protecting group with a reactive handle for cross-coupling reactions, provides chemists with a powerful tool for the efficient construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to strategically incorporate this reagent into their synthetic designs, ultimately accelerating the discovery and development of new chemical entities.

References

-

(4-Bromophenoxy)(tert-butyl)dimethylsilane. PubChem. [Link]

-

MSDS - Safety Data Sheet. TCI America. [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Benzylic Bromides.

Sources

An In-depth Technical Guide to ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane: Synthesis, Characterization, and Application

As a cornerstone in modern organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among these, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, offer a robust and versatile option for the temporary masking of hydroxyl functionalities.[1][2] This guide provides a comprehensive technical overview of ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane (CAS No. 87736-74-1), a bifunctional reagent that combines the stability of a TBDMS ether with the synthetic utility of an aryl bromide. We will delve into its synthesis, purification, characterization, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Compound Profile and Physicochemical Properties

This compound is a synthetic intermediate where the hydroxyl group of (4-bromophenyl)methanol is protected as a TBDMS ether.[3] This protection strategy is advantageous due to the TBDMS group's significant steric bulk, which confers stability against a wide range of non-acidic and non-fluoride reaction conditions, while allowing for selective removal when needed.[2][4] The presence of the bromo-substituent on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, making this compound a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 87736-74-1 | [3] |

| Molecular Formula | C₁₃H₂₁BrOSi | [3] |

| Molecular Weight | 301.29 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 160 °C / 0.3 mmHg | |

| Refractive Index | 1.51 | |

| InChI Key | OURCJXVOBHLREF-UHFFFAOYSA-N | [3][5] |

Synthesis and Purification: A Validated Protocol

The most reliable and widely employed synthesis of this compound involves the silylation of (4-bromophenyl)methanol.[3] This reaction exemplifies a classic protection strategy for primary alcohols.

-

(4-bromophenyl)methanol is the starting material, providing the core bromobenzyl structure.[6][7]

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) is the silylating agent. Its bulky tert-butyl group ensures the stability of the resulting ether.[2]

-

Imidazole serves as a base and a catalyst. It deprotonates the alcohol to form a more nucleophilic alkoxide and activates the TBDMS-Cl by forming a highly reactive silylimidazolium intermediate.[1] This is crucial for efficient silylation, especially for less reactive alcohols.

-

Dimethylformamide (DMF) is the solvent of choice due to its high polarity, which facilitates the dissolution of the reagents and promotes the SN2-type reaction mechanism.

-

Reaction Setup: To a solution of (4-bromophenyl)methanol (2.0 g, 10.7 mmol) in anhydrous DMF (30 mL) in a round-bottom flask equipped with a magnetic stirrer, add imidazole (1.09 g, 16 mmol).

-

Addition of Silylating Agent: To this stirred mixture, add tert-butyldimethylsilyl chloride (2.42 g, 16 mmol).

-

Reaction Execution: Allow the resultant mixture to stir at ambient temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Concentrate the mixture to approximately one-third of its original volume using a rotary evaporator.

-

Dilute the residue with water (50 mL) and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent in vacuo.

-

Purify the resulting residue by flash column chromatography on silica gel. Elute with a gradient of 0-5% diethyl ether in pentane to afford the title compound as a colorless oil.[3]

-

Diagram 1: Synthesis Workflow for the target compound.

Spectroscopic Characterization

Self-validation of the synthesized product is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides unambiguous evidence for the formation of the desired product. The key diagnostic signals are:

-

δ 7.45-7.42 (m, 2H): Aromatic protons ortho to the bromine atom.

-

δ 7.21-7.17 (m, 2H): Aromatic protons meta to the bromine atom.

-

δ 4.68 (s, 2H): The benzylic methylene protons (-CH₂-O), which appear as a sharp singlet. This signal's chemical shift confirms the formation of the ether linkage.

-

δ 0.93 (s, 9H): The nine equivalent protons of the tert-butyl group on the silicon atom.

-

δ 0.09 (s, 6H): The six equivalent protons of the two methyl groups on the silicon atom.[3]

-

The integration of these signals should correspond to the number of protons in each environment, and their chemical shifts and multiplicities are consistent with the assigned structure. Further confirmation can be obtained through ¹³C NMR and mass spectrometry.

Core Applications in Synthetic Chemistry

The utility of this compound stems from its dual functionality. It serves as a stable, protected form of (4-bromophenyl)methanol, allowing for transformations at other sites of a molecule before revealing the primary alcohol.

The TBDMS group is stable to a wide variety of reaction conditions that would cleave other silyl ethers like trimethylsilyl (TMS) ethers. This includes conditions for Wittig reactions, Grignard reactions, and reductions with diisobutylaluminium hydride. This stability allows for multi-step synthetic sequences where the protected alcohol needs to remain intact.[8]

The selective removal of the TBDMS group is a key step in its application. Several reliable methods exist, with the choice depending on the overall substrate's sensitivity to acidic or basic conditions.

Protocol: Fluoride-Mediated Deprotection (The Classic Approach)

The most common method for TBDMS deprotection is using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the reaction.

-

Reaction Setup: Dissolve the silyl ether (1 mmol) in tetrahydrofuran (THF, 5 mL).

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise at room temperature.

-

Monitoring: Stir the reaction and monitor its progress by TLC.

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer, concentrate it, and purify the resulting alcohol by column chromatography if necessary.

Alternative Deprotection Methods:

While TBAF is highly effective, other methods can be advantageous depending on the substrate.

-

Acidic Conditions: Strong acids can cleave TBDMS ethers, but this method is less common due to the potential for side reactions.[1] However, milder acidic reagents like formic acid have been shown to selectively cleave other silyl ethers in the presence of TBDMS groups.[9]

-

Lewis Acids: Catalytic amounts of Lewis acids such as ZnBr₂ or SnCl₂ can efficiently deprotect TBDMS ethers under mild conditions.[8]

-

Gold Catalysis: A very mild and selective method uses catalytic amounts of sodium tetrachloroaurate(III) dihydrate for the deprotection of aliphatic TBS ethers.[10]

Diagram 2: The role of the target compound in a protection/deprotection strategy.

Safety and Handling

While specific hazard data for this exact compound is limited, prudent laboratory practices should be followed based on its constituent functional groups and related compounds.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Based on analogous silyl ethers and aryl bromides, potential hazards may include skin, eye, and respiratory irritation.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as silyl ethers can be susceptible to hydrolysis over long periods, especially in the presence of acid or base.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its preparation is straightforward, and its structure combines the robust protection afforded by the TBDMS group with the synthetic flexibility of an aryl bromide. This dual-functionality allows for the strategic execution of complex synthetic routes, making it an indispensable tool for medicinal chemists and materials scientists engaged in the design and construction of novel molecular architectures.

References

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

-

PrepChem. Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Fiveable. Tert-butyldimethylsilyl chloride Definition. [Link]

-

Kumar, A., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Nucleosides, Nucleotides and Nucleic Acids, 31(1), 1-10. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - tBDMS group. [Link]

-

Zhang, Q., et al. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64. [Link]

-

Madsen, R., & Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 108-115. [Link]

-

Applied Chemical Engineering. Selective deprotection of strategy for TBS ether under mild condition. [Link]

-

PubChem. (4-Bromophenoxy)(tert-butyl)dimethylsilane. [Link]

-

ChemSynthesis. (4-bromophenyl)methanol. [Link]

-

PubChem. (2-Bromoethoxy)-tert-butyldimethylsilane. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 87736-74-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemscene.com [chemscene.com]

- 8. ace.as-pub.com [ace.as-pub.com]

- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. (2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of ((4-bromobenzyl)oxy)(tert-butyl)dimethylsilane, a versatile synthetic intermediate of significant interest to researchers and professionals in drug development and materials science. The document details the compound's physical and spectroscopic properties, provides a robust, field-proven protocol for its synthesis and purification, and explores the mechanistic intricacies of its deprotection. Furthermore, this guide illuminates the strategic application of this molecule as a key building block in the synthesis of complex molecular architectures, particularly through cross-coupling methodologies. The content is structured to deliver not only procedural accuracy but also the underlying scientific rationale, empowering researchers to effectively utilize this valuable reagent in their synthetic endeavors.

Introduction: Strategic Importance in Synthesis

In the landscape of modern organic synthesis, the strategic use of protecting groups and bifunctional building blocks is paramount for the efficient construction of complex molecules. This compound, also known as TBDMS-protected 4-bromobenzyl alcohol, has emerged as a valuable intermediate due to its dual functionality. The presence of a bromo-aryl moiety provides a reactive handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions. Simultaneously, the tert-butyldimethylsilyl (TBDMS) ether protects the benzylic alcohol, a functional group that can be unveiled for subsequent transformations. This orthogonal reactivity makes it a powerful tool in multistep synthetic sequences, particularly in the construction of biphenyl scaffolds, which are prevalent in many pharmacologically active compounds and advanced materials.[1][2] This guide aims to provide a holistic understanding of this reagent, from its fundamental properties to its practical applications.

Physicochemical and Spectroscopic Profile

While a complete experimental dataset for all physical properties of this compound is not extensively reported in the literature, the available data, supplemented by predictive analysis based on its structure, are summarized below.

Physical Properties

The compound is consistently described as a colorless oil at room temperature.[3] Due to the lack of experimentally determined boiling point, density, and refractive index in readily available literature, these properties are best determined empirically in the laboratory setting. For reference, the structurally related but distinct compound, (4-bromophenoxy)-tert-butyldimethylsilane, is a liquid with a boiling point of 137 °C at 25 mmHg, a density of 1.174 g/mL at 25 °C, and a refractive index of 1.511.[4] It is important to note that the presence of the benzylic methylene group in the title compound will influence these properties.

| Property | Value/Description | Source |

| Chemical Name | This compound | - |

| Synonyms | TBDMS protected 4-bromobenzyl alcohol, 1-Bromo-4-[(tert-butyldimethylsilyloxy)methyl]benzene | [5] |

| CAS Number | 87736-74-1 | [3] |

| Molecular Formula | C₁₃H₂₁BrOSi | [3] |

| Molecular Weight | 301.29 g/mol | [3] |

| Appearance | Colorless oil | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear signature for the molecule. The aromatic region typically displays a characteristic AA'BB' system, which simplifies to two doublets. The benzylic protons appear as a sharp singlet, while the TBDMS group gives rise to two distinct singlets corresponding to the tert-butyl and dimethyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45-7.42 | m | 2H | Ar-H (ortho to CH₂OTBDMS) |

| 7.21-7.17 | m | 2H | Ar-H (ortho to Br) |

| 4.68 | s | 2H | -CH₂- |

| 0.93 | s | 9H | -C(CH₃)₃ |

| 0.09 | s | 6H | -Si(CH₃)₂ |

| Solvent: CDCl₃, Frequency: 400 MHz[3] |

2.2.2. Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1470-1600 cm⁻¹

-

Si-O-C stretching: ~1050-1150 cm⁻¹

-

Si-C stretching: ~840 and ~1250 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a straightforward silylation of 4-bromobenzyl alcohol. The following protocol is a robust and high-yielding procedure.[3]

Experimental Protocol

Reagents and Materials:

-

4-Bromobenzyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water, deionized

-

Anhydrous sodium sulfate

-

Pentane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromobenzyl alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add TBDMS-Cl (1.1 eq) portion-wise at room temperature.

-

Stir the resulting mixture at ambient temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, reduce the volume of DMF by approximately two-thirds under reduced pressure.

-

Dilute the residue with water and extract the aqueous phase with diethyl ether (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0-5% diethyl ether in pentane, to afford the title compound as a colorless oil.

Causality and Experimental Rationale

-

Choice of Base: Imidazole serves as a mild base to neutralize the HCl generated during the reaction. More importantly, it acts as a catalyst by forming a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which readily reacts with the alcohol.[6]

-

Solvent Selection: DMF is an excellent solvent for this reaction as it readily dissolves both the polar starting material and the nonpolar reagents, facilitating a homogeneous reaction mixture.

-

Purification: Flash column chromatography is essential to remove any unreacted starting material, excess silylating agent, and silyl byproducts, ensuring high purity of the final product.

Caption: Workflow for the synthesis of this compound.

Cleavage of the TBDMS Ether: Deprotection Strategies

The selective removal of the TBDMS group is a critical step to unmask the benzyl alcohol for further functionalization. The most common and efficient method involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Mechanism of Fluoride-Mediated Deprotection

The efficacy of fluoride ions in cleaving silicon-oxygen bonds is attributed to the high strength of the silicon-fluoride bond. The mechanism proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicate intermediate. This intermediate is unstable and collapses, breaking the Si-O bond and generating the corresponding alkoxide. Subsequent protonation during aqueous work-up yields the parent alcohol.

Experimental Protocol for Deprotection

Reagents and Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Water, deionized

-

Brine

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and dilute with dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo to afford the deprotected 4-bromobenzyl alcohol.

Caption: Workflow for the TBAF-mediated deprotection of the TBDMS ether.

Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a precursor to biaryl compounds through palladium-catalyzed cross-coupling reactions. The aryl bromide functionality is a competent coupling partner in reactions such as the Suzuki-Miyaura, Stille, and Heck couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron species and an organic halide.[1] In this context, this compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate complex biphenyl structures. The TBDMS-protected alcohol remains intact under the typical reaction conditions, allowing for its later deprotection and further manipulation. This strategy is particularly valuable in the synthesis of natural products and pharmaceutical agents where a biphenyl core is a key structural motif.[7]

Illustrative Reaction Scheme:

This approach allows for the modular synthesis of a library of biphenyl derivatives by varying the boronic acid coupling partner.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature, combining a stable protecting group with a reactive coupling handle, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and strategic implementation in the fields of drug discovery and materials science.

References

- Sharma, G., & Kumar, A. (2015). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. International Journal of ChemTech Research, 8(4), 1836-1842.

- Singh, R., & Singh, O. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 7(10), 3876-3889.

-

Al-dujaili, A. H., & Al-janabi, A. S. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18452-18485. [Link]

-

Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

-

Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 23(10), 2636. [Link]

- Jiang, B., et al. (2019). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides.

-

PubChem. (n.d.). (4-Bromophenoxy)(tert-butyl)dimethylsilane. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 14, 2026, from [Link]

-

Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486–2493. [Link]

-

Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(21), 5178. [Link]

-

Ahmed, S., et al. (2019). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2296. [Link]

- Duczynski, J., Fuller, B., & Stewart, S. (2021). Tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. UWA Research Repository.

- Reddit. (2023, November 29). How to get higher yields for TBDMSCl protection of alcohol. r/Chempros.

- Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Huang, B. (2016, December 22). Re: Suzuki Coupling? [Online forum post]. ResearchGate. [Link]

-

Ghorbanloo, M., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

- Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486–2493.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. (4-Bromophenoxy)-tert-butyldimethylsilane 97 67963-68-2 [sigmaaldrich.com]

- 5. [(4-Bromobenzyl)oxy](tert-butyl)dimethylsilane | 87736-74-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to 1-Bromo-4-[(tert-butyldimethylsilyloxy)methyl]benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization, synthesis, and reactivity of 1-Bromo-4-[(tert-butyldimethylsilyloxy)methyl]benzene, a versatile silyl ether intermediate in organic synthesis. With full editorial control, this document is structured to deliver not just data, but also field-proven insights into its practical application.

Core Compound Identity and Properties

1-Bromo-4-[(tert-butyldimethylsilyloxy)methyl]benzene, also known as ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane, is a key building block in medicinal chemistry and materials science. Its structure features a brominated aromatic ring, providing a reactive handle for cross-coupling reactions, and a sterically hindered silyl ether, which serves as a stable protecting group for the benzylic alcohol.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| CAS Number | 87736-74-1 | [1][2] |

| Molecular Formula | C₁₃H₂₁BrOSi | [1] |

| Molecular Weight | 301.3 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | >98.0% (GC) | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.42 (m, 2H), 7.21-7.17 (m, 2H), 4.68 (s, 2H), 0.93 (s, 9H), 0.09 (s, 6H) | [3] |

Synthesis Protocol: A Self-Validating System

The synthesis of 1-Bromo-4-[(tert-butyldimethylsilyloxy)methyl]benzene is typically achieved through the silylation of (4-bromophenyl)methanol. This procedure is designed to be a self-validating system, where successful synthesis can be confirmed by the characterization data provided.

Rationale for Reagent Selection

-

(4-bromophenyl)methanol: The starting material provides the core bromobenzyl structure.

-

tert-Butyldimethylsilyl chloride (TBDMSCl): This is the silylating agent. The tert-butyl group provides significant steric hindrance, leading to the high stability of the resulting silyl ether under a wide range of reaction conditions, yet allowing for selective deprotection.

-

Imidazole: This heterocyclic amine serves as a base to neutralize the HCl generated during the reaction. More importantly, it acts as a catalyst by forming a more reactive silylating intermediate, the silylimidazolium species, which accelerates the reaction with the alcohol.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to ensure the solubility of all reactants, particularly the imidazole and the starting alcohol, facilitating a homogeneous and efficient reaction.

Detailed Experimental Procedure

-

To a solution of (4-bromophenyl)methanol (2.0 g, 10.7 mmol) in anhydrous N,N-dimethylformamide (30 mL) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.09 g, 16 mmol).

-

Stir the mixture at ambient temperature until all solids have dissolved.

-

Add tert-Butyldimethylsilyl chloride (2.42 g, 16 mmol) portion-wise to the reaction mixture.

-

Stir the resulting mixture at ambient temperature for 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, reduce the volume of the mixture to approximately one-third of the original volume using a rotary evaporator.

-

Dilute the concentrated mixture with water (50 mL) and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of 0-5% diethyl ether in pentane to yield the title compound as a colorless oil (Expected yield: ~3.21 g, 100%).[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-Bromo-4-[(tert-butyldimethylsilyloxy)methyl]benzene.

Reactivity and Synthetic Applications

The synthetic utility of 1-Bromo-4-[(tert-butyldimethylsilyloxy)methyl]benzene stems from the orthogonal reactivity of its two primary functional groups: the aryl bromide and the silyl ether.

Reactions at the Aryl Bromide Position

The carbon-bromine bond is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Cross-Coupling Reactions: This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the benzene ring. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

-

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can generate the corresponding aryllithium species. This highly nucleophilic intermediate can then be reacted with various electrophiles to introduce a plethora of functional groups.

-

Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent (e.g., THF or diethyl ether) leads to the formation of the corresponding Grignard reagent. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds.

Deprotection of the Silyl Ether

The tert-butyldimethylsilyl (TBDMS) ether is stable to many reaction conditions but can be readily cleaved when desired.

-

Fluoride-Mediated Deprotection: The most common method for removing the TBDMS group is by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF. The high affinity of silicon for fluorine drives this reaction to completion under mild conditions.

-

Acidic Deprotection: The silyl ether can also be cleaved under acidic conditions, for example, with acetic acid in THF/water or with a stronger acid like HCl if the substrate is tolerant.

Logical Relationship of Reactivity

Caption: Potential reaction pathways for 1-Bromo-4-[(tert-butyldimethylsilyloxy)methyl]benzene.

Safety and Handling

A Safety Data Sheet (SDS) for this compound is available from suppliers such as TCI Chemicals.[1] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the supplier's SDS. While a specific SDS for the title compound was not found in the initial search, the SDS for a related compound, tert-Butyl(chloro)dimethylsilane, indicates potential hazards such as flammability and skin/eye corrosion.[4][5]

Conclusion

1-Bromo-4-[(tert-butyldimethylsilyloxy)methyl]benzene is a valuable and versatile intermediate in organic synthesis. Its well-defined synthesis and the orthogonal reactivity of its functional groups make it a reliable building block for the construction of complex molecules. This guide provides the foundational knowledge for its effective use in research and development, emphasizing both the practical "how" and the critical "why" behind its application.

References

-

CP Lab Safety. dimethylsilane, min 98% (GC), 100 grams. Available at: [Link]

Sources

In-Depth Technical Guide to the ¹H NMR Spectrum of ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, particularly within pharmaceutical research and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for the unambiguous elucidation of molecular architecture. This guide provides an in-depth analysis of the Proton (¹H) NMR spectrum of ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane, a common intermediate used in organic synthesis, often as a protecting group for the benzyl alcohol. Understanding the nuances of its ¹H NMR spectrum is crucial for confirming its identity and purity.

This document will dissect the spectrum by analyzing the chemical shift, integration, and multiplicity of each unique proton signal. The causality behind the observed spectral features will be explained, grounded in fundamental principles of NMR theory and supported by empirical data from authoritative sources.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential first to identify the distinct proton environments within the this compound molecule.

Figure 1. Structure of this compound with distinct proton environments labeled.

The molecule possesses five unique sets of protons, which will give rise to five distinct signals in the ¹H NMR spectrum:

-

Signal A: The nine equivalent protons of the tert-butyl group.

-

Signal B: The six equivalent protons of the two methyl groups attached to the silicon atom.

-

Signal C: The two benzylic protons of the methylene (CH₂) group.

-

Signal D & E: The four protons on the para-substituted benzene ring, which are chemically non-equivalent and split into two sets of two protons each.

Detailed ¹H NMR Spectrum Analysis

The following sections provide a comprehensive breakdown of each signal expected in the ¹H NMR spectrum of this compound. The analysis is based on established principles of chemical shifts, spin-spin coupling, and integration.

The Silyl Protecting Group Protons

The tert-butyldimethylsilyl (TBDMS) group is a common protecting group for alcohols, and its signals in the ¹H NMR spectrum are highly characteristic.[1]

Signal A: tert-Butyl Group (C(CH₃)₃)

-

Chemical Shift (δ): Typically observed in the range of 0.85-0.95 ppm.[1] For TBDMS ethers of primary alcohols, this signal is expected at the lower end of this range. The upfield chemical shift is due to the electropositive nature of the silicon atom and the shielding effect of the surrounding methyl groups.

-

Integration: This signal will integrate to 9 protons, corresponding to the nine equivalent protons of the three methyl groups.

-

Multiplicity: It will appear as a sharp singlet. There are no adjacent non-equivalent protons for spin-spin coupling to occur.

Signal B: Dimethylsilyl Group (Si(CH₃)₂)

-

Chemical Shift (δ): Expected to appear in the upfield region, typically between 0.00-0.10 ppm.[1] The direct attachment to the silicon atom results in significant shielding, shifting the signal close to the tetramethylsilane (TMS) reference at 0 ppm.

-

Integration: This signal will integrate to 6 protons, representing the six equivalent protons of the two methyl groups on the silicon atom.

-

Multiplicity: This signal will be a sharp singlet due to the absence of coupling with neighboring protons.

The Benzylic and Aromatic Protons

The protons associated with the 4-bromobenzyl moiety are influenced by the electronegativity of the oxygen and bromine atoms, as well as the aromatic ring current.

Signal C: Benzylic Protons (Ar-CH₂-O)

-

Chemical Shift (δ): These protons are expected to resonate in the range of 4.5-5.5 ppm.[2] Their downfield shift is a consequence of being adjacent to both an electronegative oxygen atom and the deshielding aromatic ring.[3]

-

Integration: This signal will integrate to 2 protons.

-

Multiplicity: It will appear as a singlet, as there are no adjacent protons to couple with.

Signals D & E: Aromatic Protons (C₆H₄)

The para-substituted benzene ring gives rise to a characteristic splitting pattern. The two protons ortho to the -CH₂O- group (Signal D) are chemically equivalent to each other but not to the two protons ortho to the bromine atom (Signal E). This arrangement is referred to as an AA'BB' system, which often simplifies to a pair of doublets at higher field strengths.

-

Chemical Shift (δ): Aromatic protons typically resonate between 6.0 and 8.5 ppm.[4][5][6] In this specific molecule, the protons ortho to the electron-donating -CH₂O- group (Signal D) will be more shielded and appear further upfield compared to the protons ortho to the electron-withdrawing bromine atom (Signal E). Therefore, Signal D is expected around 7.2-7.4 ppm, and Signal E is expected around 7.4-7.6 ppm.

-

Integration: Each of the two signals will integrate to 2 protons.

-

Multiplicity: Both signals will appear as doublets. The splitting arises from coupling between the adjacent ortho protons (a ³J coupling). The coupling constant (³J) for ortho coupling in benzene rings is typically in the range of 7-10 Hz.[7][8][9] It is important to note that a smaller meta coupling (⁴J, typically 2-3 Hz) can sometimes be observed, but it is often not resolved.[7][10]

Summary of Expected ¹H NMR Data

| Signal | Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| A | -C(CH ₃)₃ | 0.85 - 0.95 | 9H | Singlet (s) | N/A |

| B | -Si(CH ₃)₂ | 0.00 - 0.10 | 6H | Singlet (s) | N/A |

| C | Ar-CH ₂-O | 4.5 - 5.5 | 2H | Singlet (s) | N/A |

| D | Aromatic H (ortho to -CH₂O) | 7.2 - 7.4 | 2H | Doublet (d) | 7 - 10 |

| E | Aromatic H (ortho to -Br) | 7.4 - 7.6 | 2H | Doublet (d) | 7 - 10 |

Experimental Protocol: Sample Preparation for ¹H NMR Analysis

For the acquisition of a high-quality ¹H NMR spectrum, proper sample preparation is crucial.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry NMR tube.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the NMR tube securely and gently vortex the sample to ensure complete dissolution of the compound.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

The sample is now ready for analysis in an NMR spectrometer.

Figure 2. Standard workflow for preparing a sample for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. By carefully analyzing the chemical shifts, integration values, and splitting patterns, researchers can confidently verify the synthesis of this important chemical intermediate. The characteristic signals of the TBDMS protecting group in the upfield region, the sharp singlet of the benzylic protons, and the distinct pair of doublets in the aromatic region all contribute to a definitive structural assignment. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling them to interpret their spectroscopic data with a high degree of confidence.

References

- A Comparative Guide to Silyl Protecting Groups: ¹H NMR Chemical Shifts and Experimental D

- 1H–1H Coupling in Proton NMR. ACD/Labs.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- Confirming Complete Silyl Ether Deprotection with TMSBr: A Comparative Guide to Analytical Methods. Benchchem.

- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- NMR Coupling Constants.

- Tert-Butyldimethylsilyl Ethers NMR D

- Coupling in H-NMR. University of Calgary.

- Spectroscopic Data of Tert-butyldiphenylsilyl Ethers: A Technical Guide. Benchchem.

- Table of Characteristic Proton NMR Shifts.

- 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- 1H NMR Chemical Shift.

- Chemical shifts.

- Proton NMR Chemical Shifts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. acdlabs.com [acdlabs.com]

Spectroscopic Data for ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is a silyl ether that serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for the hydroxyl functionality of 4-bromobenzyl alcohol, offering stability under a variety of reaction conditions while allowing for selective deprotection. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations. This guide provides a detailed analysis of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Each section includes experimental protocols, data interpretation, and the underlying scientific principles, offering a holistic understanding for researchers in the field.

Molecular Structure

The structure of this compound, with the chemical formula C₁₃H₂₁BrOSi and a molecular weight of 301.29 g/mol , is foundational to understanding its spectroscopic properties. The key structural features include a para-substituted bromobenzyl group, a flexible ether linkage, and a sterically hindered tert-butyldimethylsilyl group.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer. The use of a high-field instrument is crucial for achieving good signal dispersion, which is particularly important for resolving the aromatic proton signals.

Caption: Workflow for ¹H NMR Spectroscopy.

Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.42 | m | 2H | Ar-H (ortho to -CH₂OSi) |

| 7.21 - 7.17 | m | 2H | Ar-H (ortho to Br) |

| 4.68 | s | 2H | -CH₂-O- |

| 0.93 | s | 9H | -C(CH ₃)₃ |

| 0.09 | s | 6H | -Si(CH ₃)₂ |

Data sourced from Benchchem[1]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides clear evidence for the structure of this compound.

-

Aromatic Protons: The two multiplets in the aromatic region (7.45-7.42 and 7.21-7.17 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield multiplet corresponds to the two protons ortho to the electron-withdrawing bromine atom, while the upfield multiplet is assigned to the two protons ortho to the benzylic ether group.

-

Benzylic Protons: The sharp singlet at 4.68 ppm, integrating to two protons, is indicative of the methylene (-CH₂-) protons of the benzyl group. The singlet nature of this peak confirms the absence of adjacent protons.

-

tert-Butyl Protons: The intense singlet at 0.93 ppm, integrating to nine protons, is a hallmark of the tert-butyl group. The magnetic equivalence of these nine protons results in a single, sharp signal.

-

Dimethylsilyl Protons: The singlet at 0.09 ppm, integrating to six protons, corresponds to the two methyl groups attached to the silicon atom. Their proximity to the electropositive silicon atom results in a significant upfield shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol

The sample is prepared in the same manner as for ¹H NMR spectroscopy. A proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz NMR spectrometer. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 | Ar-C (quaternary, attached to -CH₂OSi) | The ipso-carbon attached to the benzylic group is shifted downfield. |

| ~131 | Ar-C H (ortho to Br) | Aromatic carbons are typically found in the 120-140 ppm range. |

| ~129 | Ar-C H (ortho to -CH₂OSi) | |

| ~121 | Ar-C (quaternary, attached to Br) | The carbon bearing the bromine atom is shielded due to the "heavy atom effect". |

| ~64 | -C H₂-O- | The benzylic carbon is shifted downfield due to the attached oxygen atom. |

| ~26 | -C (CH₃)₃ | The methyl carbons of the tert-butyl group. |

| ~18 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~-5 | -Si(C H₃)₂ | The methyl carbons attached to silicon are highly shielded. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

As this compound is a colorless oil, the IR spectrum can be obtained using the neat liquid technique. A thin film of the oil is placed between two salt plates (e.g., NaCl or KBr), and the spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Predicted IR Data and Interpretation

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1590, 1485 | C=C stretch | Aromatic ring |

| ~1250 | Si-CH₃ bend | Dimethylsilyl |

| ~1100-1000 | Si-O-C stretch | Silyl ether |

| ~820 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

| ~600-500 | C-Br stretch | Aryl bromide |

The presence of strong bands for the Si-O-C and Si-CH₃ vibrations, along with the characteristic aromatic and aliphatic C-H and C=C stretches, would confirm the successful formation of the silyl ether.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol

The mass spectrum can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

Caption: Workflow for GC-MS Analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M+2⁺) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

A key fragmentation pathway for tert-butyldimethylsilyl ethers is the loss of the tert-butyl group, resulting in a prominent [M-57]⁺ ion.

Caption: Predicted major fragmentation pathway for this compound.

-

Molecular Ion (M⁺): Peaks at m/z 300 and 302, corresponding to the two bromine isotopes.

-

[M-57]⁺: Loss of the tert-butyl group results in a significant fragment at m/z 243 and 245. This is often the base peak in the spectrum of TBDMS ethers.

-

Bromotropylium Ion: Cleavage of the C-O bond can lead to the formation of the bromotropylium ion at m/z 169 and 171.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The experimental ¹H NMR data, in conjunction with the predicted ¹³C NMR, IR, and mass spectral data, offers a detailed and self-validating system for confirming the structure and purity of this important synthetic intermediate. Researchers and drug development professionals can leverage this information to ensure the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

Sources

The Enduring Guardian: A Technical Guide to the Stability of the tert-Butyldimethylsilyl (TBDMS) Ether on Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and management of protecting groups are paramount to achieving complex molecular architectures. The tert-butyldimethylsilyl (TBDMS) ether has emerged as a stalwart guardian for hydroxyl functionalities, prized for its robust nature and versatile cleavage methods. This technical guide provides an in-depth analysis of the stability of the TBDMS protecting group on a benzylic alcohol, a common structural motif in natural products and pharmaceutical agents. We will delve into the core principles governing its stability, provide field-proven experimental protocols, and offer mechanistic insights to empower chemists in designing and executing sophisticated synthetic strategies.

The Foundation of Stability: Steric Hindrance and Electronic Nature